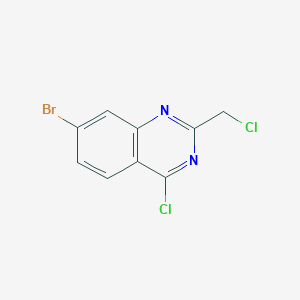

7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Description

BenchChem offers high-quality 7-Bromo-4-chloro-2-(chloromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-2-(chloromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-chloro-2-(chloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCGXDCXSPKGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621777 | |

| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573681-19-3 | |

| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Topic: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline: Chemical Properties, Synthesis, and Functionalization Strategies Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Tri-Vector" Scaffold

In the landscape of heterocyclic building blocks, 7-bromo-4-chloro-2-(chloromethyl)quinazoline represents a high-value "linchpin" intermediate. Its utility stems from its unique tri-vector reactivity : it possesses three distinct electrophilic sites, each responsive to specific reaction conditions. This allows for the sequential, regioselective construction of complex pharmacophores, particularly in the development of EGFR, VEGFR, and histone methyltransferase (G9a) inhibitors.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis route, and a strategic framework for selective functionalization.

Chemical Profile & Physical Properties[1][2][3][4][5]

This compound is an electrophilic solid, prone to hydrolysis if mishandled. It serves as a lipophilic, multi-functional core for fragment-based drug design (FBDD).

| Property | Value / Description | Note |

| IUPAC Name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |

| Molecular Formula | C₉H₅BrCl₂N₂ | |

| Molecular Weight | 291.96 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Impurities often darken color |

| Melting Point | ~115–120 °C (Typical range for analogs) | Sharp mp indicates purity |

| Solubility | Soluble in DCM, THF, EtOAc; Low in Hexanes | Hydrolyzes in water/alcohols |

| Stability | Moisture Sensitive | C4-Cl is labile to hydrolysis |

| Storage | 2–8 °C, under Inert Atmosphere (Ar/N₂) | Desiccate to prevent HCl formation |

Structural Analysis & Reactivity Logic

The molecule's power lies in the electronic differentiation of its three leaving groups. Understanding this hierarchy is the key to high-yield derivatization.

The Reactivity Hierarchy (Order of Operations)

-

Site A (C4-Cl): The most reactive site. The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr ) by amines, alcohols, or thiols. This reaction often proceeds at room temperature.

-

Site B (C2-CH₂Cl): A benzylic-like alkyl chloride. It reacts via Sₙ2 mechanisms. While reactive, it is generally slower than the C4-SₙAr process under mild conditions, allowing for chemoselectivity.

-

Site C (C7-Br): The least reactive site under standard nucleophilic conditions. It requires transition metal catalysis (e.g., Suzuki-Miyaura , Buchwald-Hartwig ) to effect substitution.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity channels available for this scaffold.

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic.

Synthesis Protocol

Causality & Logic: Direct halogenation of a fully formed quinazoline ring is difficult to control. Therefore, the most robust route builds the ring around the nitrogen atoms, installing the C2 and C7 functionalities first, followed by activation of the C4 position.

Step 1: Cyclization to the Quinazolinone

-

Precursor: 2-Amino-4-bromobenzoic acid (or its methyl ester).

-

Reagent: 2-Chloroacetonitrile (in acidic dioxane) OR Chloroacetyl chloride.

-

Mechanism: The aniline nitrogen attacks the electrophile, followed by ring closure onto the carboxylic acid/ester.

-

Intermediate: 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one.[1]

Step 2: Aromatization/Chlorination (The Critical Step)

This step converts the stable amide (lactam) into the reactive chloro-imidate (lactim ether equivalent).

Protocol:

-

Setup: Flame-dried round-bottom flask, reflux condenser, inert gas (N₂) line.

-

Charge: Suspend 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv) in POCl₃ (Phosphorus Oxychloride, 5–10 vol).

-

Note: POCl₃ acts as both solvent and reagent.

-

-

Catalyst: Add a catalytic amount of DMF (N,N-Dimethylformamide).

-

Why? DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination.

-

-

Reaction: Heat to reflux (~105 °C) for 2–4 hours.

-

Monitoring: Solution will turn clear and yellow/orange upon completion. Monitor by TLC (Note: Hydrolysis of product on silica can be misleading; use neutralized plates).

-

-

Workup (Safety Critical):

-

Remove excess POCl₃ under reduced pressure.

-

Quench: Slowly pour the residue onto crushed ice/NaHCO₃ mixture. Caution: Exothermic hydrolysis of residual POCl₃.

-

Extraction: Extract immediately with DCM or EtOAc. Wash with brine, dry over Na₂SO₄.[2]

-

Isolation: Concentrate to yield the crude solid. Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid hydrolysis.

-

Strategic Functionalization Workflows

To synthesize a library of compounds, one must respect the reactivity order. Attempting to alkylate the C2 position before substituting the C4 position often leads to messy mixtures due to competing reactions at C4.

Validated Workflow: C4 → C2 → C7

This is the standard "MedChem" route for maximizing yield and purity.

-

Step A (C4 Substitution):

-

React the scaffold with an aniline or amine (1.0 equiv) in Isopropanol (IPA) or DCM with TEA/DIPEA.

-

Condition: 0 °C to RT.

-

Outcome: The amine selectively displaces the C4-Cl.[3] The C2-CH₂Cl remains intact because SₙAr is faster than Sₙ2 at low temps.

-

-

Step B (C2 Alkylation):

-

Treat the intermediate with a secondary amine, thiol, or alkoxide.

-

Condition: 50–80 °C (Reflux).

-

Outcome: Displacement of the alkyl chloride.

-

-

Step C (C7 Coupling):

-

Suzuki or Buchwald coupling on the aryl bromide.

-

Condition: Pd(PPh₃)₄ or Pd₂(dba)₃, Base, Heat (>90 °C).

-

Visualization: Synthesis & Derivatization Flow

Figure 2: Synthesis pathway and sequential derivatization strategy.

Handling, Stability & Safety

This compound presents specific hazards that must be managed in a research environment.

-

Corrosivity: The C2-chloromethyl group is a potent alkylator (lachrymator). The C4-chloro group hydrolyzes to release HCl.[3]

-

Hydrolysis Risk: In the presence of ambient moisture, the C4-Cl reverts to the quinazolinone (the Step 1 intermediate).

-

Diagnostic: If your "product" is insoluble in DCM and has a high melting point (>200 °C), it has likely hydrolyzed back to the quinazolinone.

-

-

Skin/Eye: Causes severe skin burns and eye damage.[4] Wear double nitrile gloves and a face shield during the POCl₃ workup.

References

-

Synthesis of Quinazoline Derivatives

-

Reactivity of 2-(chloromethyl)

-

Regioselective Nucleophilic Substitution (SₙAr)

- Source: MDPI. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."

-

Medicinal Chemistry Applications (EGFR/Kinase)

-

Source: NIH / PubMed Central. (2023).[3] "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases."

-

-

Safety Data & GHS Classification

- Source: PubChem Laboratory Chemical Safety Summary (LCSS). "7-Bromo-2-(chloromethyl)

Sources

- 1. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ijirset.com [ijirset.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Analysis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Introduction

7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a key heterocyclic intermediate in medicinal chemistry and drug development. Its trifunctional nature, featuring three distinct reactive sites, makes it a valuable scaffold for synthesizing a diverse range of derivatives, including potential kinase inhibitors and other therapeutic agents.[1] Given its role as a foundational building block, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution.[2] This guide provides a comprehensive, field-proven framework for the complete NMR analysis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline. We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices, the prediction of spectral features, and the integrated workflow required for a self-validating structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to apply NMR for the rigorous characterization of complex synthetic intermediates.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a clear understanding of the molecule's topology and the expected electronic environment of each nucleus. The structure contains five unique protons and nine unique carbons, each with a distinct chemical signature.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to feature two distinct regions: the aromatic region and the aliphatic region. The chemical shifts are governed by the anisotropic effects of the aromatic system and the inductive effects of the halogen substituents.[3][4]

-

Aromatic Protons (H5, H6, H8): These protons reside on the benzene portion of the quinazoline core. Their signals will appear significantly downfield (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[3] The substitution pattern dictates a predictable splitting pattern:

-

H5: This proton is ortho to H6. It will appear as a doublet.

-

H6: Coupled to both H5 (ortho, J ≈ 8-9 Hz) and H8 (meta, J ≈ 2-3 Hz), this proton will manifest as a doublet of doublets (dd).

-

H8: This proton is meta to H6 and adjacent to the electron-withdrawing bromine atom, likely making it the most downfield of the aromatic signals. It will appear as a doublet (d) due to the small meta coupling.

-

-

Chloromethyl Protons (H1'): These two equivalent protons are attached to a carbon bearing a chlorine atom and adjacent to the electron-deficient pyrimidine ring. This environment results in significant deshielding, placing the signal downfield for an aliphatic proton. As there are no adjacent protons, the signal will be a sharp singlet (s).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H8 | 8.30 - 8.45 | d | J(H8-H6) ≈ 2.0 | 1H |

| H5 | 8.05 - 8.20 | d | J(H5-H6) ≈ 8.8 | 1H |

| H6 | 7.80 - 7.95 | dd | J(H6-H5) ≈ 8.8, J(H6-H8) ≈ 2.0 | 1H |

| H1' | 4.80 - 5.00 | s | N/A | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbons are chemically non-equivalent. Aromatic carbons typically resonate between 120-150 ppm.[3] Carbons directly attached to electronegative atoms (N, Cl, Br) will have their chemical shifts significantly influenced.

-

Quaternary Carbons: C2, C4, C4a, C7, C8a are quaternary and will not appear in a standard DEPT-135 experiment. Their assignment relies on long-range correlations. C4, bonded to both nitrogen and chlorine, is expected to be highly deshielded. C7, bonded to bromine, will also be downfield.

-

Methine Carbons: C5, C6, and C8 are protonated aromatic carbons.

-

Methylene Carbon: C1' is the aliphatic carbon of the chloromethyl group.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |

|---|---|---|

| C4 | 160.0 - 162.0 | Quaternary (C) |

| C2 | 158.0 - 160.0 | Quaternary (C) |

| C8a | 150.0 - 152.0 | Quaternary (C) |

| C4a | 138.0 - 140.0 | Quaternary (C) |

| C6 | 135.0 - 137.0 | Methine (CH) |

| C8 | 129.0 - 131.0 | Methine (CH) |

| C5 | 125.0 - 127.0 | Methine (CH) |

| C7 | 122.0 - 124.0 | Quaternary (C) |

| C1' | 43.0 - 46.0 | Methylene (CH₂) |

Experimental Workflow for Unambiguous Structural Elucidation

A multi-tiered approach combining 1D and 2D NMR experiments is essential for a self-validating and complete assignment.[2][5] This workflow ensures that every proton and carbon is assigned with high confidence.

Step-by-Step Protocol: Sample Preparation and 1D NMR Acquisition

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: The solvent signal can serve as a secondary reference, but for utmost accuracy, Tetramethylsilane (TMS) is the primary standard (δ = 0.00 ppm). Modern spectrometers can reference the solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and at least 16 scans.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer acquisition time will be necessary.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment. This is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which provides a vital cross-check for assignments.

Step-by-Step Protocol: 2D NMR for Complete Assignment

For a molecule of this complexity, 2D NMR is not optional; it is required for definitive proof of structure.[6]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a cross-peak between H5 and H6, confirming their ortho relationship. It is the first step in mapping out the proton spin systems.[7]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[8][9] It will definitively link H5 to C5, H6 to C6, H8 to C8, and the H1' protons to the C1' carbon. This provides an unambiguous assignment for all protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7] This is the only way to definitively assign the quaternary carbons.

Integrated Data Interpretation Workflow

The power of this approach lies in integrating the data from all experiments. The following logical flow ensures a robust assignment.

Expected Key HMBC Correlations:

The HMBC spectrum is the key to connecting the molecular fragments. The diagram below illustrates the critical long-range correlations needed to assemble the quinazoline core and confirm the substituent positions.

-

H1' → C2: This crucial correlation from the chloromethyl protons to the C2 carbon confirms the position of the side chain.

-

H5 → C4, C4a, C7: These correlations lock down the environment around H5, connecting it to the pyrimidine ring (C4, C4a) and the bromine-substituted carbon (C7).

-

H8 → C4a, C7: These correlations confirm the connectivity of the C8 position to the ring junction and the brominated carbon.

By systematically analyzing these correlations, the entire molecular structure can be pieced together like a puzzle, with each piece of data validating the others, leading to an unambiguous and trustworthy assignment.

Conclusion

The structural elucidation of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a clear example of the power of modern NMR spectroscopy. A simple 1D proton spectrum is insufficient for complete characterization. A systematic and integrated approach, leveraging a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, is mandatory for scientific rigor. This guide outlines a self-validating workflow that enables researchers to move from a vial of synthesized material to a fully confirmed molecular structure with the highest degree of confidence. Adherence to this methodology ensures data integrity, which is the bedrock of successful research and development in the chemical and pharmaceutical sciences.

References

-

MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

ResearchGate. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

-

Kim, J., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Short Review on Quinazoline Heterocycle. Organic Chemistry: Current Research, 10(5). Retrieved from [Link]

-

ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... Retrieved from [Link]

-

University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

-

MDPI. (n.d.). Supporting Information. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

PMC. (2007, February 12). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. emerypharma.com [emerypharma.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. anuchem.weebly.com [anuchem.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

Technical Whitepaper: Analytical Profiling & Quality Control of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

[1][2]

Executive Summary

7-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS: N/A for specific isomer, analogous to 2-chloromethyl-4-chloroquinazoline derivatives) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of covalent kinase inhibitors (e.g., EGFR, BTK).[1][2] Its value lies in its orthogonal reactivity : three distinct halogen sites allowing for sequential, selective functionalization.[1][2]

However, this high reactivity presents significant challenges in Quality Control (QC).[1] The molecule is prone to rapid hydrolysis at the C4-position and solvolysis at the C2-chloromethyl group.[1] This guide outlines a robust analytical strategy to ensure purity, emphasizing the exclusion of protic solvents during sample preparation and the interpretation of its unique isotopic mass spectral signature.

Chemical Profile & Reactivity Map

To understand the impurity profile, one must understand the reactivity hierarchy of the three halogen atoms.

-

Site A (C4-Cl): The most reactive site.[1][2] Susceptible to

displacement by amines or thiols.[1][2] Critical QC Risk: Hydrolysis to the quinazolin-4-one (inactive impurity).[1][2] -

Site B (C2-CH₂Cl): A potent alkylating agent (

).[1][2] Reacts with nucleophiles.[1][2][3] Critical QC Risk: Solvolysis in alcoholic solvents (methanolysis).[1][2] -

Site C (C7-Br): The least reactive under standard conditions.[1][2] Stable to

and

Visualization: Orthogonal Reactivity Architecture

Figure 1: Reactivity hierarchy of the scaffold.[1][2] The C4-position poses the highest stability risk during analysis.

Impurity Profiling & Genesis[1]

The primary impurities arise from the instability of the C4-Cl bond.

| Impurity ID | Structure Name | Origin | Retention Shift (RP-HPLC) |

| Imp-A | 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one | Hydrolysis of C4-Cl by atmospheric moisture or aqueous mobile phase.[1][2] | Elutes earlier (More polar due to amide/lactam).[1][2] |

| Imp-B | 7-Bromo-4-methoxy-2-(chloromethyl)quinazoline | Solvolysis by Methanol (if used as diluent).[1][2] | Elutes later (Methoxy is lipophilic, but close to parent).[1][2] |

| Imp-C | 7-Bromo-4-chloro-2-(hydroxymethyl)quinazoline | Hydrolysis of C2-CH₂Cl.[1][2] | Elutes earlier (Hydroxyl is polar).[1] |

Critical Insight: Impurity A is often autocatalytic.[1][2] As HCl is generated from hydrolysis, it protonates the N1 nitrogen, making the C4 position even more electrophilic and accelerating further degradation.

Analytical Strategy

HPLC Method Development (The "Dry" Protocol)[1][2]

Standard Reverse Phase (RP) HPLC methods using water/methanol gradients often degrade this molecule during the run.[1][2]

Protocol 1: Validated HPLC Conditions

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C4-Cl bond slightly better than neutral pH).[1][2]

-

Gradient: Steep gradient (50% B to 95% B in 8 minutes) to minimize aqueous exposure time.

-

Temperature: 25°C (Do NOT heat the column; heat promotes hydrolysis).

Sample Preparation (Crucial Step):

-

Dissolve in 100% Anhydrous Acetonitrile or THF .

-

NEVER use Methanol or Ethanol (causes rapid conversion to Imp-B).[1][2]

-

Inject immediately. Do not store in autosampler > 2 hours.

Mass Spectrometry: The Halogen Signature[1][4]

The presence of one Bromine and two Chlorines creates a distinct isotopic fingerprint that serves as a powerful identity test.[4]

-

Isotopes:

-

Pattern Calculation (M+):

Expected Intensity Ratio (Approximate): The pattern will appear as a cluster of 4 peaks.[1] The M+2 and M+4 peaks are significantly elevated compared to a mono-chloro compound.[1]

Note: This unique "sawtooth" pattern confirms the integrity of both the C4-Cl and C2-CH₂Cl groups simultaneously.[1][2] Loss of Cl (hydrolysis) collapses this pattern.[1][2]

NMR Characterization[1][2]

Solvent choice is vital.

-

NMR (400 MHz,

Workflow Visualization

Figure 2: Analytical workflow emphasizing aprotic sample preparation.

Handling & Stability Protocols

-

Storage: Store at -20°C under Argon/Nitrogen. The compound is hygroscopic and hydrolytically unstable.[1]

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

-

Quenching: All waste containing this compound should be treated with a dilute amine solution (e.g., 5% ammonia in methanol) to quench the alkylating potential before disposal.[1][2]

References

-

Quinazoline Synthesis & Reactivity

-

Analytical Methods (HPLC/MS)

-

Safety & Stability

-

Reactivity Context

Sources

- 1. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 7-bromo-4-chloroquinazoline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to a Trifunctional Scaffold: Reactivity and Application of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline, a key intermediate for drug discovery and development professionals. The quinazoline core is a privileged structure in medicinal chemistry, and this particular derivative offers three distinct points for chemical modification: a highly reactive benzylic-type chloride at the 2-position, a nucleophilic aromatic substitution-prone chloride at the 4-position, and a less reactive aryl bromide at the 7-position. This document elucidates the hierarchy of reactivity among these functional groups, providing a strategic roadmap for the selective synthesis of complex quinazoline derivatives. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer expert insights into leveraging this versatile scaffold for the rapid generation of compound libraries.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their prevalence stems from their ability to mimic endogenous purine structures, allowing them to interact with a variety of biological targets. The inherent aromaticity and nitrogen-rich nature of the quinazoline ring system provide a rigid framework that can be functionalized to achieve specific binding interactions. Consequently, quinazoline-based compounds have found applications as anticancer, antiviral, antibacterial, and antihypertensive agents, among others.[1]

The subject of this guide, 7-Bromo-4-chloro-2-(chloromethyl)quinazoline, is a trifunctionalized building block of significant interest. The strategic placement of three distinct halogenated sites with differing reactivities allows for a programmed, stepwise approach to the synthesis of complex molecules. This guide will focus on the practical application of this scaffold, with a primary emphasis on the unique and highly valuable reactivity of the 2-(chloromethyl) group.

Synthesis of the Trifunctional Scaffold

The synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline can be approached through a multi-step sequence, leveraging established quinazoline synthesis methodologies. A plausible and efficient route begins with the appropriate anthranilic acid derivative.

Synthetic Pathway

A logical synthetic approach involves the initial formation of the quinazolinone core, followed by chlorination to install the reactive handles.

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones.[2]

-

To a solution of 5-bromoanthranilic acid (1.0 eq) in a suitable solvent such as methanol, add chloroacetonitrile (3.0 eq).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold methanol to yield 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

Experimental Protocol: Chlorination to 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

This is a standard chlorination procedure for converting quinazolinones to the corresponding 4-chloroquinazolines.

-

Suspend 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution).

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield 7-Bromo-4-chloro-2-(chloromethyl)quinazoline.

A Hierarchy of Reactivity: Selectively Functionalizing the Scaffold

The synthetic utility of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline lies in the differential reactivity of its three halogenated positions. A thorough understanding of this hierarchy is paramount for designing selective and high-yielding synthetic routes.

Caption: Reactivity hierarchy of the three halogenated positions.

The Most Reactive Site: The 2-(Chloromethyl) Group

The chloromethyl group at the C2 position is analogous to a benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding readily through either an Sₙ1 or Sₙ2 mechanism. The enhanced reactivity is due to the stabilization of the carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) by the adjacent quinazoline ring system.

This position is the most susceptible to reaction with a wide range of nucleophiles under mild conditions.

The Moderately Reactive Site: The 4-Chloro Group

The chloro group at the C4 position is an aryl halide. While generally less reactive than alkyl halides, its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes the C4 position susceptible to nucleophilic aromatic substitution (SₙAr).[3] Reactions at this site typically require more forcing conditions (e.g., elevated temperatures) than those at the 2-(chloromethyl) group. It is well-documented that the C4 position of a quinazoline ring is more electrophilic and thus more prone to nucleophilic attack than the C2 position.[3]

The Least Reactive Site: The 7-Bromo Group

The bromo group at the C7 position is also an aryl halide. However, it is situated on the benzene ring portion of the scaffold and is not activated by adjacent heteroatoms. Consequently, it is the least reactive of the three sites towards nucleophilic substitution. This position is primarily amenable to functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, which require specific catalytic systems.

Harnessing the Reactivity of the 2-(Chloromethyl) Group

The high reactivity of the 2-(chloromethyl) group makes it an ideal starting point for molecular elaboration. A diverse array of nucleophiles can be readily introduced at this position, often with high selectivity, while leaving the C4 and C7 positions intact.

Caption: Nucleophilic substitution reactions at the 2-(chloromethyl) position.

Reaction with Amine Nucleophiles

The reaction of 2-(chloromethyl)quinazolines with primary or secondary amines is a straightforward and high-yielding transformation.[4]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-((diethylamino)methyl)quinazoline

-

Dissolve 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

-

Add diethylamine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired product.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with the 2-(chloromethyl) group to form thioethers.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-((phenylthio)methyl)quinazoline

-

To a solution of thiophenol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature.

-

Add a solution of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (1.0 eq) in DMF.

-

Stir the reaction at room temperature for 2-3 hours.

-

Work-up the reaction as described in section 4.1.

Reaction with Alcohol Nucleophiles

Alcohols are weaker nucleophiles than amines or thiols, and their reaction with the 2-(chloromethyl) group typically requires a stronger base to generate the more nucleophilic alkoxide.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-(methoxymethyl)quinazoline

-

To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF, add methanol (1.5 eq) dropwise at 0 °C.

-

Stir the mixture for 20 minutes at 0 °C.

-

Add a solution of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Perform an aqueous work-up and purification as previously described.

Data Summary and Characterization

| Property | Expected Value/Observation |

| Molecular Formula | C₉H₅BrCl₂N₂ |

| Molecular Weight | 303.96 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl), δ ~7.5-8.5 ppm (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~45 ppm (-CH₂Cl), δ ~120-165 ppm (Ar-C) |

Note: Actual spectroscopic data should be obtained for full characterization of the synthesized compound.

Conclusion and Future Outlook

7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a highly versatile and valuable scaffold for the synthesis of novel heterocyclic compounds. The well-defined hierarchy of reactivity of its three halogenated positions allows for a predictable and selective approach to molecular diversification. The exceptional reactivity of the 2-(chloromethyl) group provides a facile entry point for the introduction of a wide range of functional groups under mild conditions. By carefully selecting nucleophiles and reaction conditions, researchers can sequentially modify this scaffold at the C2, C4, and C7 positions, enabling the rapid construction of complex molecules for screening in drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this powerful building block.

References

-

Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. Available at: [Link]

-

Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1297. Available at: [Link]

-

Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

-

Selective Nucleophilic Substitutions on Tetrazines. ResearchGate. Available at: [Link]

-

Nucleophilic Substitution Experiment S21. YouTube. (2021). Available at: [Link]

-

2-(Chloromethyl)quinazoline. MySkinRecipes. Available at: [Link]

-

(PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. Available at: [Link]

-

de Oliveira, R. B., et al. (2017). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 22(12), 2195. Available at: [Link]

- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. Google Patents.

-

A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 2021. Available at: [Link]

-

Li, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(11), 17749-17762. Available at: [Link]

-

de Cássia Dias, R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8203. Available at: [Link]

-

Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1031. Available at: [Link]

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. Available at: [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

7-Bromo-2-(chloromethyl)quinazolin-4-ol. PubChem. Available at: [Link]

-

Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. Available at: [Link]

-

8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 23(12), 3187. Available at: [Link]

Sources

- 1. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirset.com [ijirset.com]

Solubility of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline in organic solvents

An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Executive Summary

7-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS: 573681-19-3) is a highly specialized bicyclic heteroaromatic intermediate.[1][2] Characterized by its dual electrophilic centers—the imidolyl chloride at the C4 position and the alkyl chloride at the C2-methyl position—it serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[2][3]

This guide addresses the solubility profile of this compound, a property often undocumented in standard databases.[2][3] Unlike inert organic solids, the solubility of this quinazoline derivative is inextricably linked to its chemical stability.[2][3] Researchers must distinguish between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis). [1][2]

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior, we must first analyze the molecular descriptors that govern solute-solvent interactions.[2][3]

Molecular Descriptors

| Property | Value (Approx.)[2][3][4][5][6][7][8][9] | Implication for Solubility |

| Molecular Formula | C₉H₅BrCl₂N₂ | Moderate molecular weight (~292 g/mol ) favors dissolution in small-molecule organic solvents.[1][2] |

| LogP (Predicted) | 3.2 – 3.5 | Lipophilic. Indicates poor aqueous solubility and high affinity for non-polar to moderately polar organic solvents.[2][3] |

| H-Bond Donors | 0 | Lack of donors reduces solubility in protic solvents (water, alcohols) compared to quinazolinones.[2][3] |

| H-Bond Acceptors | 2 (N1, N3) | Capable of accepting H-bonds, enhancing solubility in amides (DMF) and sulfoxides (DMSO).[1][2] |

| Electrophilic Sites | C4-Cl, C2-CH₂Cl | CRITICAL: Susceptible to nucleophilic attack.[1][2] Solvents with nucleophilic properties (water, alcohols, primary amines) may degrade the compound.[2][3] |

The Halogen Effect

The presence of three halogen atoms (Br, Cl, Cl) significantly increases the lipophilicity of the quinazoline core.[2][3] The heavy bromine atom at C7 enhances van der Waals interactions, often necessitating chlorinated solvents or polar aprotic solvents to disrupt crystal lattice energy effectively.[2][3]

Solubility Landscape & Solvent Compatibility[3]

This section categorizes solvents based on dissolution power and chemical compatibility .[2][3]

Solvent Compatibility Matrix

| Solvent Class | Solubility Potential | Chemical Compatibility | Recommendation |

| Chlorinated Hydrocarbons (DCM, Chloroform, DCE) | High (>50 mg/mL) | High | Primary Choice. Excellent for extraction and transport.[1][2] Inert to the electrophilic centers. |

| Polar Aprotic (DMF, DMSO, DMAc) | Very High (>100 mg/mL) | High | Ideal for Reactions. excellent for SNAr reactions, though difficult to remove during workup.[2][3] |

| Esters & Ketones (Ethyl Acetate, Acetone) | Moderate (10-50 mg/mL) | Moderate | Good for Purification. Acetone is suitable, but avoid prolonged storage if traces of moisture are present.[2] |

| Ethers (THF, 1,4-Dioxane, MTBE) | High to Moderate | High | Versatile. THF is excellent for reaction chemistry; MTBE is a useful extraction solvent.[2] |

| Alcohols (Methanol, Ethanol, IPA) | Low to Moderate | Low (Risk of Solvolysis) | Use with Caution. The C4-Cl is labile.[2] Prolonged heating in alcohols can lead to ether formation (alkoxylation).[2][3] |

| Aliphatic Hydrocarbons (Hexanes, Heptane) | Negligible (<1 mg/mL) | High | Anti-Solvent. Ideal for precipitating the product during recrystallization.[2][3] |

| Water | Insoluble | Incompatible | Avoid. Causes hydrolysis to the quinazolin-4-one derivative.[1][2] |

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the operational phase (Reaction vs. Workup vs. Storage).

Figure 1: Decision tree for solvent selection emphasizing stability and application context.

Experimental Protocols

Since batch-to-batch purity affects solubility, empirical determination is superior to literature values.[1][2] Below is a self-validating protocol designed to measure solubility while detecting potential degradation.

Protocol: Gravimetric Solubility Determination (Inert Atmosphere)

Objective: Determine the saturation limit in a target solvent without hydrolyzing the C4-Cl bond.

Materials:

-

Compound: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (Dry, >98% purity).[1][2]

-

Equipment: 4 mL Scintillation vials, Syringe filters (0.45 µm PTFE), Analytical balance.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 50 mg of the compound into a tared 4 mL vial (

). -

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Inspection: Observe for complete dissolution (clear solution).

-

Saturation: If 50 mg dissolves in <0.5 mL, solubility is >100 mg/mL.[2][3] If undissolved solid remains after 2 mL, proceed to filtration.[2][3]

-

Quantification (Saturated Solution):

-

Calculation:

[1][2]

Protocol: Recrystallization Strategy

Purification of this intermediate is best achieved via a DCM/Hexane system.[2][3]

-

Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature.

-

Filtration: Filter to remove inorganic salts (insoluble in DCM).[2][3]

-

Precipitation: Slowly add Hexane (anti-solvent) with stirring until persistent turbidity is observed.[2][3]

-

Crystallization: Cool to 0-5°C. The 7-bromo-4-chloro-2-(chloromethyl)quinazoline should crystallize as a white to off-white solid.[1][2]

-

Wash: Filter and wash with cold Hexane.[2][3] Do not wash with water. [2][3]

Technical Insights for Reaction Optimization

When using this compound as an intermediate, solubility dictates the reaction kinetics.[2][3]

-

SNAr Reactions (C4 Substitution):

-

Preferred Solvent:THF or Dioxane .[2][3] These dissolve the quinazoline well and allow for easy temperature control.[2][3]

-

Base Selection: Use non-nucleophilic bases like DIPEA or Et₃N.[2][3] Inorganic bases (K₂CO₃) may require DMF to solubilize the carbonate, but ensure the DMF is dry to prevent hydrolysis.[2][3]

-

-

Finkelstein Reaction (Halogen Exchange):

References

-

PubChem. 7-Bromo-2-(chloromethyl)quinazolin-4-ol (Hydrolysis Product Reference).[1][2] National Library of Medicine.[2][3] Available at: [Link][1][2]

-

Connolly, D. J., et al. "Synthesis of quinazolinones."[2][3] Tetrahedron, 2005, 61(43), 10153-10202.[2][3] (Contextual reference for quinazoline solubility and stability).

-

Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[2][3] (Reference for halogenated heterocycle reactivity).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijirset.com [ijirset.com]

- 7. scispace.com [scispace.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

Technical Deep Dive: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

The "Tri-Vector" Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

7-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS: 573681-19-3) represents a high-value, tri-functionalized heterocyclic scaffold critical for the development of advanced small-molecule therapeutics. Unlike standard quinazoline cores (e.g., Gefitinib, Erlotinib) which primarily utilize the 4-anilino and 6,7-alkoxy positions, this specific intermediate offers three distinct vectors for chemical diversification:

-

C4-Position: High-reactivity electrophile for

(Solubility/Binding). -

C2-Position (Chloromethyl): A versatile alkylating handle for side-chain extension.

-

C7-Position (Bromo): A stable aryl halide for late-stage cross-coupling (Suzuki/Buchwald).

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry, specifically targeting kinase inhibition and quorum sensing pathways.

PART 1: Synthesis Protocol & Methodology

The synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a two-stage process requiring precise control to prevent premature hydrolysis of the chloromethyl moiety.

Stage 1: Cyclization to the Quinazolinone Core

Objective: Construct the bicyclic system from 2-amino-4-bromobenzoic acid.

-

Reagents: 2-Amino-4-bromobenzoic acid, 2-Chloroacetonitrile (or Chloroacetyl chloride), Sodium (cat.), Methanol (anhydrous).

-

Mechanism: Nucleophilic attack of the amine on the nitrile/acid chloride followed by cyclodehydration.

Step-by-Step Protocol:

-

Activation: Dissolve sodium metal (1.0 eq) in anhydrous methanol to generate sodium methoxide in situ.

-

Addition: Add 2-chloroacetonitrile (1.5 eq) dropwise at 0°C. Stir for 30 minutes.

-

Cyclization: Add a solution of 2-amino-4-bromobenzoic acid (1.0 eq) in methanol.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours under an inert nitrogen atmosphere.

-

Workup: Evaporate methanol in vacuo. Neutralize the residue with dilute HCl to pH 7.

-

Isolation: Filter the white precipitate, wash with cold water/methanol, and dry.

Stage 2: Aromatization & Chlorination

Objective: Convert the C4-carbonyl to a reactive C4-chloride.

-

Reagents: Phosphorus oxychloride (

), -

Critical Control Point: Temperature control is vital to avoid attacking the C2-chloromethyl group.

Step-by-Step Protocol:

-

Suspension: Suspend the Stage 1 intermediate in neat

(10 vol). -

Catalysis: Add DIPEA (1.5 eq) dropwise.

-

Reaction: Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) until the polar starting material disappears.

-

Quenching (Hazard): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

-

Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.[3]

and brine. -

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Final Product:7-Bromo-4-chloro-2-(chloromethyl)quinazoline .[4][]

-

PART 2: Reactivity Profile & Chemoselectivity

The utility of this scaffold lies in its Orthogonal Reactivity . A chemist must understand the order of operations to avoid side reactions.

The Reactivity Hierarchy:

-

C4-Cl (Most Reactive): Displaced by nucleophiles (amines, anilines, phenols) at room temperature or mild heating.

-

C2-CH2Cl (Moderately Reactive): Susceptible to nucleophilic attack but slower than the imidoyl chloride at C4.

-

C7-Br (Least Reactive): Requires metal catalysis (Pd, Ni) for activation.

Visualizing the Strategy

The following diagram illustrates the logical flow for functionalizing this molecule.

Figure 1: The "Tri-Vector" Functionalization Strategy. Note the sequential activation of positions 4, 2, and 7.

PART 3: Applications in Drug Discovery[6]

1. Kinase Inhibition (EGFR/VEGFR)

The 4-anilinoquinazoline motif is the pharmacophore for blockbuster drugs like Gefitinib and Erlotinib .

-

Role of 7-Br: Allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via cross-coupling, mimicking the solvent-exposed region of the ATP binding pocket.

-

Role of 2-CH2Cl: Can be converted to a covalent warhead (e.g., acrylamide via displacement) or a specific hydrophobic contact point.

2. Quorum Sensing Inhibition (PqsR)

Recent studies highlight 2-substituted quinazolinones as inhibitors of the Pseudomonas aeruginosa PqsR receptor.

-

Mechanism: The quinazoline core mimics the natural autoinducer PQS.

-

Utility: The C2-chloromethyl group allows for the attachment of thioethers (e.g., thiophenols), which have been shown to enhance binding affinity through hydrophobic interactions in the PqsR pocket [1].

Quantitative Data: Solubility & Properties

| Property | Value | Source/Calculation |

| Molecular Weight | 291.96 g/mol | Calculated |

| LogP | ~3.23 | Predicted (XLogP3) [2] |

| H-Bond Acceptors | 2 | Structure Analysis |

| Topological Polar Surface Area | 25.8 Ų | Computed [2] |

| Melting Point | 120–125°C (Est.)[1] | Analog Comparison |

PART 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

H314/H318: Causes severe skin burns and eye damage (due to hydrolysis to HCl).

-

H341: Suspected of causing genetic defects (Alkylating agent).

Self-Validating Safety Protocol:

-

Quenching: Never add water directly to the neat solid. Always dilute with an organic solvent (DCM) first, then add to ice.

-

Neutralization: All glassware must be rinsed with a 10% NaOH solution to destroy the alkylating chloromethyl functionality before cleaning.

-

Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitive.

References

-

Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 2021. Link

-

PubChem Compound Summary for CID 114590532 (Analog). National Center for Biotechnology Information, 2025. Link

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. International Journal of Molecular Sciences, 2013. Link

-

BOC Sciences Product Data: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline. []

Sources

- 1. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. 573681-19-3|7-Bromo-4-chloro-2-(chloromethyl)quinazoline|BLD Pharm [bldpharm.com]

Methodological & Application

Suzuki coupling reactions with 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Abstract

This guide details the strategic functionalization of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline , a high-value scaffold for kinase inhibitor development. The molecule presents a "tri-orthogonal" electrophilic challenge: an SNAr-labile chloride at C4, a Suzuki-active bromide at C7, and an SN2-reactive alkyl chloride at C2.[1] This note prioritizes a Sequential Functionalization Strategy (SNAr

Introduction & Chemoselectivity Analysis[1]

Successful modification of this scaffold relies on understanding the reactivity hierarchy of its three electrophilic sites.

The Reactivity Hierarchy

-

C4-Chloro (Most Reactive - SNAr): The C4 position is highly electron-deficient due to the adjacent nitrogens. It undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides under mild conditions (RT to 60°C).[1]

-

C7-Bromo (Suzuki Active): The bromide is the intended site for Palladium-catalyzed cross-coupling.

-

C2-Chloromethyl (SN2 Active): An alkyl chloride susceptible to displacement.[1]

Strategic Decision Matrix

| Objective | Recommended Workflow |

| Standard Library Synthesis | Route A (Sequential): Displacement of C4-Cl first, then Suzuki at C7. |

| Preserving C4-Cl | Route B (Anhydrous): Suzuki at C7 using non-nucleophilic bases (CsF) and anhydrous solvents.[1] |

Workflow Visualization

Figure 1: The Sequential Strategy (Route A) avoids the hydrolytic dead-end common in direct coupling attempts.[1]

Experimental Protocols

Protocol A: The Sequential Route (Recommended)

Target: Installation of amine at C4 followed by Arylation at C7.[1]

Step 1: C4-Selective SNAr Displacement

-

Reagents: Scaffold (1.0 equiv), Aniline/Amine (1.05 equiv), DIPEA (1.2 equiv).[1]

-

Solvent: Isopropanol (IPA) or THF (0.1 M).[1]

-

Procedure:

-

Dissolve the scaffold in IPA.

-

Add DIPEA followed by the amine dropwise at 0°C.

-

Allow to warm to RT. Stir for 2–4 hours. (Monitor by LCMS; C4 displacement is usually fast).

-

Workup: Pour into water. Filter the precipitate (if solid) or extract with EtOAc. The C2-chloromethyl group usually survives these mild conditions.

-

Step 2: C7-Selective Suzuki-Miyaura Coupling

-

Reagents: Step 1 Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv).[1]

-

Base: Na2CO3 (2.0 equiv, 2M aqueous) or K3PO4 (solid).[1]

-

Solvent: 1,4-Dioxane (degassed).[1]

-

Procedure:

-

Charge a reaction vial with Intermediate, Boronic Acid, Base, and Catalyst.[1]

-

Evacuate and backfill with N2 (3x).

-

Add degassed Dioxane (and water if using soluble base).[1]

-

Heat to 80°C for 4–12 hours.

-

Note: The C4-amine installed in Step 1 renders the quinazoline core electron-rich, deactivating the C4 position and preventing further side reactions, allowing the Pd to selectively insert into the C7-Br bond.

-

Protocol B: Anhydrous Direct Coupling (Advanced)

Target: Coupling at C7 while retaining C4-Cl. Critical: This requires strict exclusion of water to prevent hydrolysis of C4-Cl.

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos.[1]

-

Base: CsF (2.5 equiv) or Anhydrous K3PO4.[1]

-

Solvent: Anhydrous Toluene or THF.[1]

-

Procedure:

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Hydrolysis at C4 (Formation of -OH) | Aqueous base used in Suzuki; Trace water in solvent. | Switch to Protocol A (protect C4 first).[1] If Protocol B is required, use CsF/Toluene and molecular sieves.[1] |

| Coupling at C4 instead of C7 | Highly active catalyst (e.g., XPhos) reacting with activated C4-Cl.[1] | Use a less electron-rich ligand like PPh3 or dppf which prefers the softer Ar-Br (C7) over the hard, activated Ar-Cl (C4).[1] |

| Degradation of C2-CH2Cl | Nucleophilic attack by base (e.g., formation of C2-CH2OH or dimer).[1] | Avoid Hydroxide/Alkoxide bases.[1] Use Carbonate or Phosphate bases.[1][2][3] Keep reaction time short. |

| Low Conversion | Pd catalyst poisoning by N-heterocycle. | Increase catalyst loading to 5-10 mol%. Ensure efficient degassing (O2 removal). |

References

-

Regioselective Functionalization of Quinazolines

-

Suzuki Coupling Mechanisms & Base Selection

-

Palladium-Catalyzed Cross-Coupling Reviews

-

Quinazoline Scaffold Reactivity

Sources

Preparation of 4-aminoquinazoline derivatives from 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Application Note: AN-QZ-2026-04 Topic: Preparation of 4-Aminoquinazoline Derivatives from 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Executive Summary

This technical guide details the synthetic protocol for the regioselective preparation of 4-aminoquinazoline derivatives using 7-Bromo-4-chloro-2-(chloromethyl)quinazoline as the electrophilic scaffold.

The quinazoline pharmacophore is central to kinase inhibitor development (e.g., EGFR inhibitors like Afatinib, Gefitinib). The specific scaffold discussed here—bearing a 7-bromo handle and a 2-chloromethyl group—offers a unique "tri-functional" platform. The 4-position serves as the primary diversity point via Nucleophilic Aromatic Substitution (

Key Takeaway: The success of this synthesis relies on exploiting the significant reactivity differential between the C4-imidoyl chloride (highly reactive toward

Chemical Strategy & Mechanistic Rationale

Regioselectivity: The C4 Advantage

The quinazoline ring system is electron-deficient, making it susceptible to nucleophilic attack. However, not all positions are equal.

-

C4-Position (Imidoyl Chloride): Density Functional Theory (DFT) calculations and experimental data consistently show that the C4 carbon possesses the highest LUMO coefficient in 4-chloroquinazolines. This results in a significantly lower activation energy for nucleophilic attack compared to the C2 position.

-

C2-Position (Chloromethyl): While the chloromethyl group is an electrophilic alkyl halide, it reacts via an

mechanism. Under controlled conditions (mild heat, non-forcing bases), the

The Role of the 7-Bromo Substituent

The bromine atom at C7 is electron-withdrawing (via induction), which further activates the pyrimidine ring towards nucleophilic attack at C4. It is robust enough to survive standard amination conditions, preserving the C7 handle for future Suzuki-Miyaura or Buchwald-Hartwig couplings.

Figure 1: Reaction pathway highlighting the kinetic preference for C4-substitution (

Detailed Experimental Protocol

Objective: Synthesis of 4-substituted-amino-7-bromo-2-(chloromethyl)quinazolines.

Materials & Reagents

-

Substrate: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.05 – 1.1 equiv).

-

Note: Using a large excess of amine may lead to side reactions at the C2-chloromethyl group.

-

-

Solvent: Isopropanol (IPA) (Preferred for precipitation) or Dichloromethane (DCM) (For solubility).

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA).-

Alternative: If the product is intended to be isolated as the HCl salt, omit the base.

-

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Charge a round-bottom flask with 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (1.0 equiv).

-

Add Isopropanol (IPA) [Concentration: 0.1 M – 0.2 M]. Stir to suspend/dissolve.

-

Add DIPEA (1.2 equiv) dropwise.

-

Cool the mixture to 0–5 °C (ice bath) if the amine is highly reactive (e.g., aliphatic amines). For anilines, room temperature is suitable.[1]

-

Add the Amine (1.05 equiv) slowly to control the exotherm.

Step 2: Reaction Execution

-

Allow the reaction to warm to Room Temperature (RT).

-

Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

-

Target: Disappearance of starting material (approx. 1–4 hours).

-

Optimization: If reaction is sluggish (common with electron-deficient anilines), heat to 50–60 °C. Do not exceed 80 °C to prevent C2-chloromethyl degradation.

-

Step 3: Work-up & Isolation

-

Method A (Precipitation - Preferred):

-

If the product precipitates during reaction (common in IPA), cool the mixture to 0 °C for 30 mins.

-

Filter the solid.[2]

-

Wash the cake with cold IPA (2x) and cold Diethyl Ether (2x) to remove residual amine and DIPEA.

-

Dry under vacuum.

-

-

Method B (Extraction - For soluble products):

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve residue in DCM or Ethyl Acetate.

-

Wash with Water (2x) and Brine (1x).

-

Dry over

, filter, and concentrate.

-

Step 4: Purification

-

Recrystallization from EtOH/Water or Column Chromatography (SiO2, Hex/EtOAc gradient) is recommended if purity < 95%.

Experimental Workflow Visualization

Figure 2: Decision tree for the work-up of 4-aminoquinazoline derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of C4-Cl to Quinazolinone. | Ensure solvents are anhydrous. Avoid prolonged exposure to moisture. |

| Side Product (C2) | Amine attacking C2-CH2Cl. | Reduce temperature. Use exact stoichiometry (1:1). Avoid excess base. |

| Incomplete Reaction | Electron-poor aniline (weak nucleophile). | Heat to 60°C. Add catalytic amount of KI (activates C4-Cl slightly, though less common than for alkyl halides). |

| Product Oiling Out | High solubility in IPA. | Switch solvent to Acetonitrile or use Method B (Extraction). |

Safety & Handling

-

2-Chloromethyl Moiety: Compounds containing chloromethyl groups can be potent alkylating agents. Handle with gloves and in a fume hood to avoid sensitization or DNA alkylation risks.

-

7-Bromo-4-chloro-2-(chloromethyl)quinazoline: Likely a skin sensitizer and irritant. Inhalation of dust must be avoided.

-

Waste Disposal: All aqueous washes containing quinazoline residues should be treated as hazardous chemical waste.

References

-

Regioselective Nucleophilic Aromatic Substitution

- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Source: Molecules (MDPI), 2024.

- Relevance: Validates the theoretical basis for C4 vs C2 regioselectivity using DFT and NMR.

-

Synthesis of 2-Chloromethyl-4-anilinoquinazolines

- Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)

- Source: PMC (PubMed Central), 2013.

-

URL:[Link]

- Relevance: Provides specific experimental conditions for reacting amines with 2-chloromethyl-substituted quinazolines while preserving the chloromethyl group.

-

N-Arylation of 4-Chloroquinazolines

- Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- Source: Beilstein Journal of Organic Chemistry, 2015.

-

URL:[Link]

- Relevance: Offers comparative protocols for electron-rich vs. electron-poor amines.

Sources

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]

- 3. ijirset.com [ijirset.com]

Experimental procedure for the synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Technical Application Note: Optimized Synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Executive Summary

This guide details the experimental procedure for the synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline , a critical scaffold in the development of irreversible kinase inhibitors (e.g., EGFR, HER2 inhibitors). The presence of the 2-chloromethyl electrophile and the 4-chloro leaving group makes this molecule a versatile "dual-warhead" intermediate.

This protocol deviates from standard basic cyclization methods (which often yield the 2-hydroxymethyl byproduct) by utilizing an acid-mediated cyclocondensation to preserve the alkyl chloride, followed by a controlled aromatization/chlorination using phosphorus oxychloride (

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the quinazoline core while maintaining the integrity of the sensitive chloromethyl moiety.

-

Disconnection: The C4-Cl bond is installed last via nucleophilic aromatic substitution of the lactam oxygen. The quinazoline core is formed via the condensation of an anthranilic acid derivative with a 2-carbon nitrile electrophile.

-

Starting Material: 2-Amino-4-bromobenzoic acid . (Note: The bromine at position 4 of the benzoic acid maps to position 7 of the quinazoline ring).

-

Critical Control Point: The cyclization step must be performed under anhydrous acidic conditions . Using aqueous base (e.g., NaOH) will hydrolyze the chloromethyl group to a hydroxymethyl group.

Reaction Scheme:

Figure 1: Synthetic route from 2-amino-4-bromobenzoic acid to the target quinazoline.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

Principle: The amino group of the anthranilic acid attacks the nitrile carbon of chloroacetonitrile, activated by HCl. This is followed by intramolecular cyclization to form the quinazolinone ring.[1]

Materials:

-

2-Amino-4-bromobenzoic acid (10.0 g, 46.3 mmol)

-

Chloroacetonitrile (4.4 mL, 69.4 mmol, 1.5 eq)

-

4M HCl in 1,4-Dioxane (50 mL) or anhydrous HCl gas

-

Solvent: 1,4-Dioxane (100 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).

-

Dissolution: Dissolve 2-Amino-4-bromobenzoic acid (10.0 g) in 1,4-dioxane (100 mL).

-

Addition: Add chloroacetonitrile (4.4 mL) in one portion.

-

Acidification: Add 4M HCl in dioxane (50 mL) dropwise over 10 minutes. Note: If using HCl gas, bubble dry HCl through the solution for 15 minutes until saturation.

-

Reaction: Heat the mixture to 50°C for 16 hours. A heavy white/off-white precipitate (the hydrochloride salt of the product) should form.

-

Workup:

-

Cool the reaction mixture to room temperature (RT) and then to 0°C in an ice bath.

-

Filter the solid under vacuum.

-

Wash the cake with cold diethyl ether (2 x 30 mL) to remove unreacted nitrile.

-

Neutralization (Optional but recommended): Suspend the solid in cold water (50 mL) and adjust pH to ~7-8 with saturated

solution. Stir for 30 mins. Filter the free base, wash with water, and dry in a vacuum oven at 45°C overnight.

-

Yield: Expect 8.5 – 10.5 g (65-80%). Appearance: White to pale yellow solid.

Step 2: Synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline

Principle: Phosphorus oxychloride (

Materials:

-

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (Step 1 Product, 5.0 g, 18.3 mmol)

-

Phosphorus oxychloride (

) (25 mL, excess) -

N,N-Diisopropylethylamine (DIEA) (3.2 mL, 1.0 eq) – Catalyst/Acid Scavenger

Procedure:

-

Safety Prep: Perform this entire step in a well-ventilated fume hood.

reacts violently with water. -

Setup: Place the intermediate (5.0 g) in a 100 mL RBF. Add

(25 mL) carefully. -

Catalyst: Add DIEA (3.2 mL) dropwise. Caution: Exothermic reaction.

-

Reaction: Attach a reflux condenser with a drying tube. Heat the mixture to 90°C (oil bath temperature) for 3-5 hours.

-

Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (System: 20% EtOAc/Hexanes).

-

-

Quenching (Critical):

-

Remove excess

by rotary evaporation under reduced pressure (use a KOH trap for acidic vapors). -

Dissolve the thick residue in anhydrous Dichloromethane (DCM, 50 mL).

-

Slow Quench: Pour the DCM solution slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temp < 10°C.

-

Why? Rapid hydrolysis at high temps can hydrolyze the reactive C4-Cl bond back to the starting material.

-

-

Extraction:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Yield: Expect 3.5 – 4.5 g (65-85%). Appearance: Off-white to yellow solid.

Analytical Validation

| Parameter | Specification / Expected Data |

| Appearance | Pale yellow crystalline solid |

| LC-MS (ESI+) | [M+H]+ calculated for |

| 1H NMR (DMSO-d6) | δ 8.25 (d, J=8.8 Hz, 1H, H-5), δ 8.10 (d, J=2.0 Hz, 1H, H-8), δ 7.85 (dd, J=8.8, 2.0 Hz, 1H, H-6), δ 4.95 (s, 2H, -CH2Cl). |

| Key Shift | The singlet at ~4.95 ppm confirms the presence of the chloromethyl group. Absence of amide proton (~12-13 ppm) confirms aromatization. |

Safety & Troubleshooting

Workflow Safety Diagram:

Figure 2: Critical safety checkpoints for phosphorus oxychloride handling.

-

Self-Validation: If the product reverts to the starting quinazolinone (insoluble in DCM, high melting point) during workup, the quench was likely too hot or too acidic. Ensure rapid neutralization with

. -

Storage: Store the final product under inert gas (Argon/Nitrogen) at -20°C. The benzylic chloride is susceptible to hydrolysis over time.

References

-

General Synthesis of 2-(chloromethyl)quinazolinones: Zhang, J., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010.

-

Chlorination of Quinazolinones with POCl3: Mao, Z., et al. "POCl3 chlorination of 4-quinazolones." Tetrahedron Letters, 2011.

-

Anthranilic Acid Cyclization Mechanisms: Wissner, A., et al. "Analogues of 4-anilinoquinazoline kinase inhibitors." Journal of Medicinal Chemistry, 2003.

Sources

Application Note: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Parallel Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including approved drugs for cancer and hypertension.[1][2] Its rigid, heterocyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large, focused libraries of molecules, accelerating the hit-to-lead and lead optimization phases.[3]